molecular formula C7H2Cl2IN B8485733 2,6-Dichloro-4-iodobenzonitrile

2,6-Dichloro-4-iodobenzonitrile

Cat. No.: B8485733
M. Wt: 297.90 g/mol
InChI Key: OZURHTMOQDPNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-iodobenzonitrile is a halogenated benzonitrile derivative featuring two chlorine atoms at the 2- and 6-positions and an iodine atom at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Cl and I), which enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Properties

Molecular Formula

C7H2Cl2IN

Molecular Weight

297.90 g/mol

IUPAC Name

2,6-dichloro-4-iodobenzonitrile

InChI

InChI=1S/C7H2Cl2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H

InChI Key

OZURHTMOQDPNMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2,6-Dichloro-4-iodobenzonitrile with structurally related benzonitrile derivatives, highlighting substituent positions, molecular weights, and key differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-Cl, 4-I, 6-Cl C₇H₂Cl₂IN ~328.9 Not provided High reactivity due to I and Cl
4-Fluoro-2,6-diiodobenzonitrile 2-I, 4-F, 6-I C₇HF₂I₂N ~396.9 1806336-01-5 Dual iodine substituents; lower polarity
3-Fluoro-2,6-diiodobenzonitrile 2-I, 3-F, 6-I C₇HF₂I₂N ~396.9 1031929-20-0 Meta-fluorine alters electronic effects
2,6-Dichloro-4-hydroxybenzonitrile 2-Cl, 4-OH, 6-Cl C₇H₃Cl₂NO ~204.0 3336-19-4 Hydroxyl group increases solubility

Key Observations :

  • Electrophilicity : The iodine in this compound enhances its utility in cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) compared to fluorine or hydroxyl analogs .
  • Solubility : The hydroxyl group in 2,6-Dichloro-4-hydroxybenzonitrile improves water solubility, whereas iodine and chlorine substituents increase hydrophobicity .
Nucleophilic Substitution

The iodine atom in this compound is a superior leaving group compared to chlorine or fluorine. This property enables efficient displacement reactions, as seen in studies where iodoarenes form C–N or C–O bonds under mild conditions . In contrast, 2,6-Dichloro-4-hydroxybenzonitrile’s hydroxyl group participates in hydrogen bonding, making it more suitable for acid-catalyzed cyclizations .

Cross-Coupling Reactions

The iodine substituent in this compound is advantageous for palladium-catalyzed couplings, a feature absent in chloro- or hydroxy-substituted analogs. For instance, 3-((2,6-dichloropyrimidin-4-yl)methyl)benzonitrile (CAS 927679-36-5) utilizes chloropyrimidine groups for functionalization, but iodine offers broader coupling versatility .

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